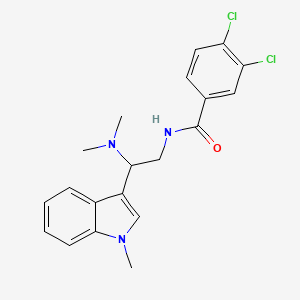
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of indole-based inhibitors. It has been studied extensively for its potential use in scientific research applications due to its ability to selectively target specific enzymes and proteins.
Applications De Recherche Scientifique
Alzheimer's Disease Research
Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds have been instrumental in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. Their application enables early detection of Alzheimer's disease and is pivotal in evaluating new anti-amyloid therapies (Nordberg, 2007).
Environmental Toxicology
The environmental impact and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including U-47700, highlight the need for continuous monitoring of new psychoactive substances. Research in this area focuses on understanding the chemistry, prevalence, and potential harm of these compounds to inform international early warning systems and guide detailed risk assessments (Sharma et al., 2018).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) are a testament to the importance of simple structures in supramolecular self-assembly behaviors. Their applications range from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases their versatility as a supramolecular building block (Cantekin et al., 2012).
Advanced Oxidation Processes
The degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs) demonstrates the importance of understanding kinetics, mechanisms, and by-products in water treatment technologies. This research is crucial for enhancing the degradation of contaminants and ensuring environmental safety (Qutob et al., 2022).
Antituberculosis Activity
The antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in medical applications. This area of research explores the structural diversity, toxicity, and mechanism of action of organotin complexes, contributing to the development of new therapeutic agents (Iqbal et al., 2015).
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O/c1-24(2)19(15-12-25(3)18-7-5-4-6-14(15)18)11-23-20(26)13-8-9-16(21)17(22)10-13/h4-10,12,19H,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGLTEVNCWGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


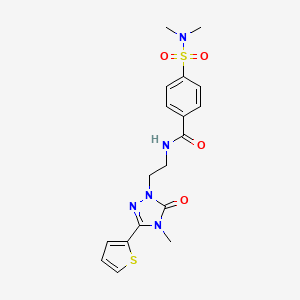
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)
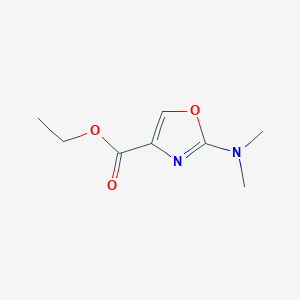
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)
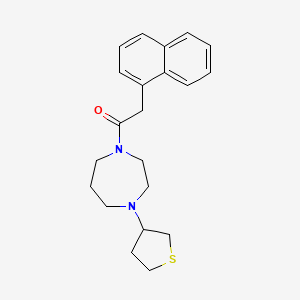



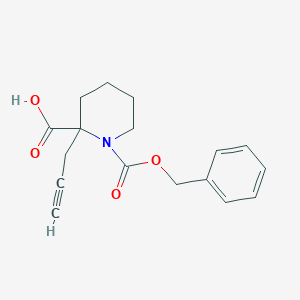
![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)